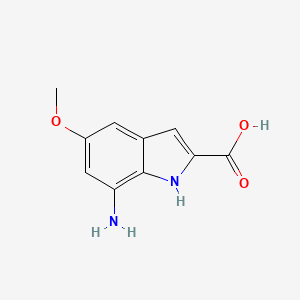
5-Bromo-2-cyanomethyl-3-Fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-cyanomethyl-3-Fluoroaniline, also known as 5-BFCA, is an organic compound that is widely used in scientific research. It is a versatile molecule that has applications in a variety of areas, including organic synthesis, biochemistry, and pharmacology. The compound has a unique structure, consisting of a five-membered bromo ring and a three-membered fluoroaniline ring. It is a colorless solid that is soluble in organic solvents.
Scientific Research Applications
5-Bromo-2-cyanomethyl-3-Fluoroaniline has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as an inhibitor of enzymes in biochemistry. It has also been used in pharmacological studies, as it has been found to have anti-inflammatory and anti-cancer properties.
Mechanism of Action
The exact mechanism of action of 5-Bromo-2-cyanomethyl-3-Fluoroaniline is still not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of inflammatory mediators. It is also thought to have an effect on the expression of genes involved in the regulation of inflammation.
Biochemical and Physiological Effects
5-Bromo-2-cyanomethyl-3-Fluoroaniline has been found to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to reduce the expression of genes involved in the regulation of inflammation. It has also been found to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Bromo-2-cyanomethyl-3-Fluoroaniline in laboratory experiments is its versatility. It can be used in a variety of applications, including organic synthesis, biochemistry, and pharmacology. The main limitation of using 5-Bromo-2-cyanomethyl-3-Fluoroaniline is that it is a relatively expensive compound.
Future Directions
The future of 5-Bromo-2-cyanomethyl-3-Fluoroaniline in scientific research is promising. Further research is needed to fully understand its mechanism of action and to identify new applications. Additionally, more research is needed to determine the compound's potential as an anti-cancer agent and to explore its use in drug development. Other potential future directions include the development of new synthetic routes for the synthesis of 5-Bromo-2-cyanomethyl-3-Fluoroaniline and the exploration of its use in other areas of research, such as in materials science.
Synthesis Methods
5-Bromo-2-cyanomethyl-3-Fluoroaniline can be synthesized from 2-cyano-3-fluorobenzoic acid and bromine. The reaction is carried out in an aqueous solution of sodium hydroxide at room temperature. The reaction is exothermic and the product is isolated by filtration. The yield of the reaction is typically around 80%.
properties
IUPAC Name |
2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c9-5-3-7(10)6(1-2-11)8(12)4-5/h3-4H,1,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBROJEWHLGVDBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)CC#N)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646924 |
Source


|
| Record name | (2-Amino-4-bromo-6-fluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyanomethyl-3-Fluoroaniline | |
CAS RN |
1000340-98-6 |
Source


|
| Record name | (2-Amino-4-bromo-6-fluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)





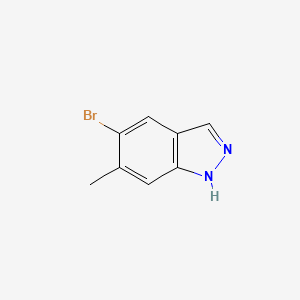
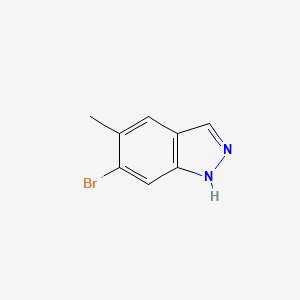
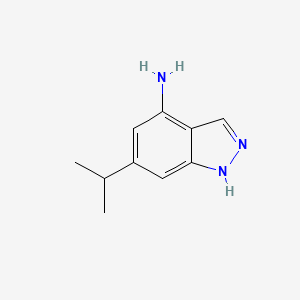

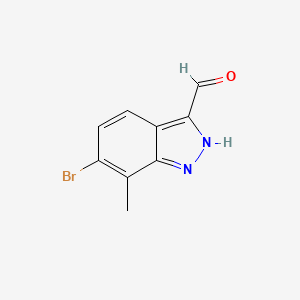
![1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1292596.png)
![3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292601.png)
